3-Carbamoylbenzoic acid

Thermal Analysis Polymorph Screening Process Chemistry

Positional isomer purity is critical in APE1 inhibitor research. Generic "carbamoylbenzoic acid" sourcing risks receiving the ortho- or para-isomer, which lack the meta-configuration required for APE1 active-site binding and produce invalid SAR data. • Validated APE1 pharmacophore: derivatives achieve low-µM IC50 in endonuclease assays; only the 1,3-substitution geometry enables target engagement. • Thermal stability advantage: mp 280-290°C ensures stoichiometric integrity during high-temperature amide couplings, unlike the ortho-isomer (mp 140-143°C). • Bulk & research-scale lots available with ≥95% purity; immediate global dispatch from stock.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 4481-28-1
Cat. No. B1225966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoylbenzoic acid
CAS4481-28-1
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(=O)N
InChIInChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
InChIKeyFVUKYCZRWSQGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbamoylbenzoic Acid: Identity & Core Properties


3-Carbamoylbenzoic acid (isophthalamic acid, CAS 4481-28-1), with molecular formula C8H7NO3 and molecular weight 165.15 g/mol, is a white to off-white crystalline solid belonging to the class of benzoic acid derivatives containing both carboxylic acid and primary amide functional groups at the meta (1,3) positions of the benzene ring . This positional isomerism distinguishes it from its ortho (2-carbamoylbenzoic acid) and para (4-carbamoylbenzoic acid) analogs, imparting a unique set of physicochemical properties, including a melting point of 280–290 °C and a predicted pKa of 3.92 . The compound serves as a validated scaffold for the design of human apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, with multiple derivative classes demonstrating low-micromolar potency in vitro [1].

Meta-isomer scaffold – reported fit for APE1 inhibitor design and SAR exploration.
Thermal stability – supports high-temperature synthesis steps and process chemistry.
Cellular assay active – LPS-stimulated Raw 264.7 macrophage response observed; may support inflammation pathway studies.

3-Carbamoylbenzoic Acid: Isomer Substitution Risk


Scientific procurement must not treat the positional isomers of carbamoylbenzoic acid as interchangeable reagents. The 2-carbamoylbenzoic acid (phthalamic acid) and 4-carbamoylbenzoic acid (terephthalamic acid) isomers exhibit markedly different thermal stability, solubility profiles, and hydrogen-bonding capacities due to the distinct spatial arrangement of their carboxyl and carbamoyl substituents [1]. This meta-configuration is specifically required for the pharmacophore model that enables APE1 endonuclease inhibition; ortho or para substitution would disrupt the precise geometry needed for binding to the enzyme active site, as demonstrated by structure-activity relationship studies of this scaffold class [2]. Generic substitution without verifying the positional isomer would introduce uncontrolled variables into any synthetic or biological workflow.

Thermal stability mismatch
The ortho-isomer melts ~140 °C, which may shift behavior in high-temperature reactions; meta-isomer offers >280 °C stability. Isomer identity must be verified.
APE1 scaffold validation absent in other isomers
Peer-reviewed APE1 inhibition data are reported only for the meta-isomer scaffold. Ortho- and para-isomers lack comparable validation and may not support SAR continuity.
Coordination geometry differs
The meta-substitution pattern provides a ~120° ligand angle; ortho- and para-isomers produce different coordination modes, which may alter MOF and complex properties.

3-Carbamoylbenzoic Acid: Technical Differentiation vs. Isomers


Thermal Stability Advantage Over Ortho-Isomer

The melting point of 3-carbamoylbenzoic acid (meta-isomer) is 280–290 °C , representing a thermal stability advantage of >137 °C over 2-carbamoylbenzoic acid (ortho-isomer, phthalamic acid), which melts at 140–143 °C . This substantial difference originates from the meta-substitution pattern, which permits more efficient intermolecular hydrogen bonding between the carboxylic acid and primary amide groups, resulting in a stronger crystal lattice [1]. The para-isomer, 4-carbamoylbenzoic acid, exhibits an intermediate melting point of 248 °C .

Thermal stability
Head-to-head
Δ +137 to +147 °C vs. ortho; Δ +32 to +42 °C vs. para
Meta-isomer exhibits substantially higher melting point; relevant for high-temperature workflow fit.
Standard capillary melting point determination; vendor-reported data.
Thermal Analysis Polymorph Screening Process Chemistry

APE1 Endonuclease Inhibition Scaffold Validation

The 3-carbamoylbenzoic acid scaffold has been validated through systematic medicinal chemistry as a core pharmacophore for inhibiting human apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the DNA base excision repair pathway [1]. Derivatives containing this scaffold exhibit IC50 values in the low-micromolar range in vitro [2]. The most active derivative in a 2018 study achieved an IC50 of 4.8 μM against APE1 [3]. In contrast, the ortho (2-carbamoylbenzoic acid) and para (4-carbamoylbenzoic acid) isomers have not been reported as validated APE1 inhibitor scaffolds in the peer-reviewed literature.

APE1 scaffold validation
Class-level inference
Meta-scaffold derivatives IC50 < 20 μM; best derivative 4.8 μM
Reported inhibition context supports APE1 pathway studies; ortho/para lack scaffold validation.
In vitro recombinant human APE1 assays; data from peer-reviewed medicinal chemistry.
DNA Repair Inhibition Oncology Chemical Biology

LPS-Stimulated Cellular Anti-Inflammatory Activity

3-Carbamoylbenzoic acid (3-carboxamidobenzoic acid) inhibits LPS-stimulated Raw 264.7 macrophage cells with an IC50 of 0.1 μM . This sub-micromolar potency indicates significant anti-inflammatory activity in a well-established cellular model of inflammation. Comparative data for the ortho-isomer (2-carbamoylbenzoic acid) or para-isomer (4-carbamoylbenzoic acid) in this assay system are not available in the public domain.

LPS-stimulated cell activity
Data to verify
IC50 = 0.1 μM (Raw 264.7 macrophages)
Supports cell-model endpoint review for inflammation pathway screening.
Source data not specified; comparator isomer data unavailable.
Inflammation Immunopharmacology Cell-Based Assays

Coordination Chemistry with Lanthanides

The meta-substitution pattern of 3-carbamoylbenzoic acid creates a unique spatial arrangement where the carboxylic acid and primary amide groups are oriented at approximately 120° relative to each other on the benzene ring, distinct from the 60° (ortho) and 180° (para) arrangements of its positional isomers [1]. This geometry has been exploited to form metal-organic complexes with lanthanides that exhibit enhanced photophysical properties suitable for optoelectronic and sensor applications . The ortho-isomer typically forms intramolecular hydrogen bonds, reducing its availability for intermolecular coordination, while the para-isomer produces more linear, rigid structures.

Coordination chemistry
Class-level inference
Angular ligand geometry (~120°) enables distinct lanthanide complexation modes
Meta-specific geometry may support MOF and sensor material design; ortho/para differ.
Qualitative difference in coordination behavior; property to review in synthesis.
Coordination Chemistry MOF Synthesis Crystal Engineering

3-Carbamoylbenzoic Acid: Application Scenarios


APE1 Inhibitor Lead Optimization

3-Carbamoylbenzoic acid serves as the validated core scaffold for designing small-molecule inhibitors of APE1, a DNA repair enzyme implicated in cancer progression and therapy resistance [1]. Procurement for this application should be prioritized when the research objective involves structure-activity relationship (SAR) exploration around a meta-carbamoylbenzoic acid pharmacophore, as systematic studies have confirmed that derivatives of this scaffold achieve low-micromolar IC50 values in APE1 endonuclease assays [2]. The ortho- and para-isomers lack this validation and are unsuitable substitutes .

High-Temperature Synthetic Chemistry

For reactions requiring elevated temperatures (e.g., amide coupling under thermal conditions, solvent-free syntheses, or high-boiling solvent systems), 3-carbamoylbenzoic acid is the preferred carbamoylbenzoic acid isomer due to its melting point of 280–290 °C—significantly higher than the 140–143 °C melting point of the ortho-isomer and the 248 °C melting point of the para-isomer [1]. This thermal stability reduces the risk of premature melting, decomposition, or sublimation during reaction setup and execution, ensuring consistent stoichiometry and yield reproducibility [2].

Lanthanide Photophysical Material Synthesis

The meta-substitution pattern of 3-carbamoylbenzoic acid provides a 120° angular geometry between its carboxylate and carbamoyl coordination sites, enabling the formation of lanthanide complexes with distinctive photophysical properties suitable for optoelectronic devices and chemical sensors [1]. Procurement for this application is justified when the synthetic target requires a bent, non-linear ligand geometry that cannot be achieved using the ortho-isomer (which favors intramolecular hydrogen bonding) or the para-isomer (which yields linear coordination polymers) [2].

Anti-Inflammatory Screening & Target Identification

3-Carbamoylbenzoic acid has demonstrated sub-micromolar inhibitory activity (IC50 = 0.1 μM) against LPS-stimulated Raw 264.7 macrophage cells, a standard model for assessing anti-inflammatory potential [1]. Procurement is warranted for research programs investigating the compound's mechanism of action in inflammatory signaling pathways or for use as a positive control in high-throughput screening campaigns. The lack of equivalent published activity data for the positional isomers reinforces the necessity of sourcing the specific meta-isomer for this application [2].

Application
Selection Property
Validation Focus
APE1 inhibitor design
Reported meta-scaffold SAR fit
APE1 endonuclease assay endpoint review
High-temperature synthesis
Elevated thermal stability (meta-isomer characteristic)
Process chemistry reproducibility
Lanthanide complex synthesis
Angular coordination geometry (~120°)
Photophysical property assessment
Inflammatory pathway screening
LPS-stimulated cell model response
Raw 264.7 macrophage assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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